molecular formula C13H16BClN2O3 B12510238 (6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid

(6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid

Cat. No.: B12510238
M. Wt: 294.54 g/mol
InChI Key: DTNHCKHXUCXOLY-UHFFFAOYSA-N
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Description

(6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a chloro and a methyl group, as well as a tetrahydropyran moiety. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro and methyl groups are introduced through substitution reactions.

    Attachment of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the indazole ring.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: Reduction reactions can modify the indazole ring or other substituents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

(6-Chloro-5

Properties

Molecular Formula

C13H16BClN2O3

Molecular Weight

294.54 g/mol

IUPAC Name

[6-chloro-5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid

InChI

InChI=1S/C13H16BClN2O3/c1-8-10(15)6-11-9(13(8)14(18)19)7-16-17(11)12-4-2-3-5-20-12/h6-7,12,18-19H,2-5H2,1H3

InChI Key

DTNHCKHXUCXOLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NN(C2=CC(=C1C)Cl)C3CCCCO3)(O)O

Origin of Product

United States

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